molecular formula C10H11Cl2NO3 B1402141 2-chloro-N-(2-chloro-4,6-dimethoxyphenyl)acetamide CAS No. 1365962-70-4

2-chloro-N-(2-chloro-4,6-dimethoxyphenyl)acetamide

Cat. No.: B1402141
CAS No.: 1365962-70-4
M. Wt: 264.1 g/mol
InChI Key: DBJCSVHOLPSERJ-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-chloro-4,6-dimethoxyphenyl)acetamide (CAS: 1365962-70-4) is a chloroacetamide derivative featuring a 2-chloroacetamide backbone linked to a substituted phenyl ring. The phenyl ring is substituted with a chlorine atom at the ortho position and methoxy (-OMe) groups at the para and meta positions (4,6-dimethoxy). This substitution pattern distinguishes it from related compounds, as methoxy groups are electron-donating, influencing electronic properties and intermolecular interactions.

Properties

IUPAC Name

2-chloro-N-(2-chloro-4,6-dimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO3/c1-15-6-3-7(12)10(8(4-6)16-2)13-9(14)5-11/h3-4H,5H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJCSVHOLPSERJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)NC(=O)CCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401216163
Record name Acetamide, 2-chloro-N-(2-chloro-4,6-dimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401216163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365962-70-4
Record name Acetamide, 2-chloro-N-(2-chloro-4,6-dimethoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365962-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-chloro-N-(2-chloro-4,6-dimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401216163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(2-chloro-4,6-dimethoxyphenyl)acetamide typically involves the reaction of 2-chloro-4,6-dimethoxyaniline with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is common in industrial settings.

Types of Reactions:

    Substitution Reactions: The chloro groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction Reactions: The acetamide group can be reduced to form amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of substituted phenylacetamides.

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

Scientific Research Applications

2-Chloro-N-(2-chloro-4,6-dimethoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-chloro-4,6-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For instance, the compound may inhibit enzyme activity by forming stable complexes with the active site.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the phenyl ring significantly alter physicochemical behavior. Key comparisons include:

Compound Name Substituents Key Features
2-Chloro-N-(2-chloro-4,6-dimethoxyphenyl)acetamide 2-Cl, 4,6-OMe Electron-donating -OMe groups enhance solubility in polar solvents.
2-Chloro-N-(2,6-dimethylphenyl)acetamide (26DMPCA) 2,6-dimethyl Methyl groups induce steric hindrance, reducing hydrogen-bonding capacity.
Alachlor 2,6-diethyl, methoxymethyl Hydrophobic ethyl groups and methoxymethyl side chain improve herbicidal activity.
Pretilachlor 2,6-diethyl, propoxyethyl Propoxyethyl chain increases lipophilicity, enhancing soil persistence.
  • Methoxy vs. This likely affects crystal packing, as seen in 26DMPCA, where N–H⋯O hydrogen bonds form infinite chains .
  • Chlorine Position : The ortho-chloro substituent in the target compound may sterically hinder rotation around the acetamide bond, influencing conformational stability.

Structural and Crystallographic Insights

  • Hydrogen Bonding : In 26DMPCA, N–H⋯O hydrogen bonds dominate crystal packing. Methoxy groups in the target compound could introduce additional O–H⋯O interactions, altering lattice energy and melting points (though specific data are unavailable) .
  • Bond Parameters : Studies on 26DMPCA and analogs show that substituents minimally affect bond lengths (e.g., C–Cl: ~1.74 Å; C–O: ~1.43 Å) but significantly impact torsion angles and supramolecular architecture .

Biological Activity

2-Chloro-N-(2-chloro-4,6-dimethoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C10H11Cl2NO
  • Molecular Weight : 232.11 g/mol
  • Melting Point : 150-151 °C
  • Boiling Point : Predicted at 316.8 ± 30.0 °C
  • Density : Approximately 1.1363 g/cm³
  • Storage Temperature : Recommended at 2-8 °C

Antimicrobial Activity

Research indicates that derivatives of chloroacetamides, including this compound, exhibit notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various strains of bacteria and fungi.

Table 1: Antimicrobial Activity of Chloroacetamide Derivatives

CompoundE. coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Staphylococcus aureus (ATCC 25923)
This compoundZone of inhibition (mm)Zone of inhibition (mm)Zone of inhibition (mm)
Example Compound A303536
Example Compound B282527

These results suggest that the compound exhibits broad-spectrum antimicrobial activity, making it a candidate for further pharmacological exploration.

Anti-inflammatory Activity

The compound is also investigated for its anti-inflammatory properties. Nonsteroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

In a comparative study, various chloroacetamide derivatives were assessed for their COX-2 inhibitory activity:

Table 2: COX-2 Inhibition IC50 Values

CompoundIC50 Value (μmol/L)
This compoundTBD
Celecoxib0.04 ± 0.01
Compound X0.04 ± 0.09

The IC50 values indicate the concentration required to inhibit COX-2 activity by 50%, suggesting that the compound may possess comparable efficacy to established NSAIDs.

Study on Antidiabetic Effects

A study explored the potential antidiabetic effects of related compounds in streptozotocin-induced diabetic mice. The results indicated significant reductions in blood glucose levels when treated with specific chloroacetamide derivatives.

Table 3: Antidiabetic Effects in Mice

TreatmentInitial Blood Glucose (mg/dL)Final Blood Glucose (mg/dL)
Control252.2250.0
Compound IIc252.2173.8

This suggests that the compound may have beneficial effects on glucose metabolism, warranting further investigation into its mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-(2-chloro-4,6-dimethoxyphenyl)acetamide
Reactant of Route 2
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2-chloro-N-(2-chloro-4,6-dimethoxyphenyl)acetamide

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